molecular formula C12H12N2O2 B3230080 3-Amino-3-(quinolin-3-yl)-propionic acid CAS No. 129042-67-7

3-Amino-3-(quinolin-3-yl)-propionic acid

Cat. No.: B3230080
CAS No.: 129042-67-7
M. Wt: 216.24 g/mol
InChI Key: NCIULDZWOGAVRX-UHFFFAOYSA-N
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Description

3-Amino-3-(quinolin-3-yl)-propionic acid: is an organic compound that features a quinoline ring attached to a propionic acid backbone with an amino group at the third carbon position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(quinolin-3-yl)-propionic acid typically involves the following steps:

    Starting Materials: The synthesis begins with quinoline and a suitable propionic acid derivative.

    Formation of Intermediate: The quinoline undergoes a reaction with a halogenated propionic acid derivative in the presence of a base to form an intermediate compound.

    Amination: The intermediate is then subjected to amination using ammonia or an amine source to introduce the amino group at the third carbon position.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to streamline the synthesis process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(quinolin-3-yl)-propionic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline or tetrahydroquinoline derivatives.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve halogenating agents or nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions include oxidized quinoline derivatives, reduced quinoline derivatives, and various substituted aminoquinoline derivatives.

Scientific Research Applications

3-Amino-3-(quinolin-3-yl)-propionic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Amino-3-(quinolin-3-yl)-propionic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, leading to modulation of their activity.

    Pathways: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-3-(quinolin-2-yl)-propionic acid
  • 3-Amino-3-(quinolin-4-yl)-propionic acid
  • 3-Amino-3-(quinolin-6-yl)-propionic acid

Uniqueness

3-Amino-3-(quinolin-3-yl)-propionic acid is unique due to the position of the amino group and the quinoline ring, which confer specific chemical and biological properties. Its distinct structure allows for unique interactions with molecular targets and pathways, making it a valuable compound for research and development.

Properties

IUPAC Name

3-amino-3-quinolin-3-ylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c13-10(6-12(15)16)9-5-8-3-1-2-4-11(8)14-7-9/h1-5,7,10H,6,13H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCIULDZWOGAVRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)C(CC(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution containing quinoline-3-carboxaldehyde 5-1 (5 g, 31.8 mmol), malonic acid (3.6 g, 35.0 mmol), and ammonium acetate (5.0 g, 63.6 mmol) in anhydrous ethanol (125 mL) was heated at reflux for 12 h. After cooling to room temperature, the resulting white solid was collected by filtration and washed with cold ethanol (150 mL) and then dried under vacuum to provide 5-2 as a white solid (3.84 g, 17.8 mmol, 56%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
Name
Yield
56%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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